Introduction: The Strategic Value of the 1-Halogenated Cyclopropylmethyl Scaffold
Introduction: The Strategic Value of the 1-Halogenated Cyclopropylmethyl Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Bromomethyl)-1-chlorocyclopropane
To the researchers, medicinal chemists, and process development scientists at the forefront of molecular innovation, the cyclopropane ring is more than just a three-membered carbocycle; it is a source of conformational rigidity, a tool for modulating metabolic stability, and a means to explore novel chemical space. The introduction of a cyclopropylmethyl moiety is a well-established strategy in drug design, present in numerous approved pharmaceuticals where it often enhances receptor binding affinity and optimizes pharmacokinetic profiles[1].
This guide focuses on a lesser-documented yet highly intriguing building block: 1-(Bromomethyl)-1-chlorocyclopropane . While extensive literature exists for its monosubstituted analogs, (bromomethyl)cyclopropane and (chloromethyl)cyclopropane, this geminally di-substituted derivative presents unique synthetic challenges and opportunities. The presence of two distinct halogen atoms on the same quaternary cyclopropyl carbon—one exocyclic (Br) and one endocyclic (Cl)—creates a fascinating interplay of reactivity.
This document serves as a technical primer, synthesizing known principles from related compounds to forecast the chemical properties, reactivity, and synthetic potential of 1-(Bromomethyl)-1-chlorocyclopropane. We will delve into its presumed characteristics, propose synthetic strategies, and provide a mechanistic framework to guide its application in research and development.
Part 1: Physicochemical and Spectroscopic Profile (Predicted)
Due to the limited availability of direct experimental data for 1-(Bromomethyl)-1-chlorocyclopropane, its physical and spectroscopic properties are projected based on its constituent parts and data from analogous structures.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 1-(Bromomethyl)-1-chlorocyclopropane and its related analogs. These predictions offer a baseline for experimental design, such as selecting appropriate solvents or purification techniques.
| Property | 1-(Bromomethyl)-1-chlorocyclopropane | (Bromomethyl)cyclopropane | (Chloromethyl)cyclopropane |
| Molecular Formula | C₄H₆BrCl[2] | C₄H₇Br | C₄H₇Cl |
| Molecular Weight | 169.45 g/mol [3] | 135.00 g/mol [4] | 90.55 g/mol |
| Predicted XLogP | 1.9[2] | 1.7[4] | 1.4 |
| Boiling Point | Predicted: ~140-160 °C | 105-107 °C | 74-75 °C |
| Density | Predicted: ~1.5-1.6 g/mL | 1.392 g/mL at 25 °C | 1.01 g/mL at 25 °C |
| Refractive Index | Predicted: ~1.49-1.51 | n20/D 1.457 | n20/D 1.433 |
Rationale for Predictions: The introduction of a chlorine atom increases the molecular weight and polarity compared to (bromomethyl)cyclopropane, which is expected to elevate the boiling point and density. The predicted XLogP suggests moderate lipophilicity.
Anticipated Spectroscopic Signatures
Structural elucidation relies on robust spectroscopic data. Below are the predicted key features for 1-(Bromomethyl)-1-chlorocyclopropane.
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¹H NMR Spectroscopy:
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-CH₂Br Protons: A singlet is expected for the bromomethyl protons. In analogous benzylic systems, these protons appear around δ 3.4–4.7 ppm[5]. Given the additional electron-withdrawing chlorine atom on the adjacent carbon, a downfield shift into the δ 3.8–4.2 ppm range is a reasonable prediction.
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Cyclopropyl Protons: The four cyclopropyl protons will exist as two sets of diastereotopic methylene groups. They will exhibit complex splitting patterns (multiplets), likely in the δ 1.0–1.8 ppm region, characteristic of protons on a cyclopropane ring.
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¹³C NMR Spectroscopy:
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Quaternary Carbon (C-Cl): The carbon atom bonded to both the chlorine and the bromomethyl group is expected to be significantly deshielded, with a predicted chemical shift in the δ 60–75 ppm range.
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Methylene Carbon (-CH₂Br): The bromomethyl carbon should appear in the δ 30–40 ppm region.
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Cyclopropyl Carbons (-CH₂-CH₂-): The two equivalent methylene carbons of the cyclopropane ring are expected at higher field, likely in the δ 15–25 ppm range.
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Mass Spectrometry (EI):
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The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This will result in a cluster of peaks for the molecular ion at m/z 168, 170, and 172.
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A prominent fragment will be the loss of a bromine radical ([M-Br]⁺), leading to the formation of the 1-chloro-1-cyclopropylmethyl cation at m/z 89 and 91. This fragment may be prone to rearrangement.
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Part 2: Synthesis and Reactivity
The synthetic utility of 1-(Bromomethyl)-1-chlorocyclopropane is intrinsically linked to its reactivity, which is dominated by the chemistry of the cyclopropylmethyl system and the differential behavior of the two halogen substituents.
Proposed Synthetic Routes
This approach mirrors the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol[6][7]. The key is to convert the primary alcohol to a bromide without inducing ring-opening.
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphite (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF)[7].
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Brominating Agent Formation: Cool the solution to <15°C in an ice bath. Slowly add elemental bromine (1.1 eq) dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 15°C[8]. Stir until the reaction is complete, which can be monitored by the disappearance of the bromine color.
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Precursor Addition: Cool the resulting solution of the brominating phosphonium salt to <0°C (ideally -10°C to -5°C) to minimize side reactions[7].
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Reaction: Slowly add a solution of 1-chloro-1-(hydroxymethyl)cyclopropane (1.0 eq) in DMF, ensuring the temperature does not rise above 0°C.
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Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a cold aqueous solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Causality Behind Experimental Choices: The use of a phosphite-based brominating agent at low temperatures is critical. These conditions favor an Sₙ2-type mechanism for the conversion of the alcohol to the bromide, which suppresses the formation of the unstable cyclopropylmethyl carbocation and subsequent ring-opening rearrangements[7]. A polar aprotic solvent like DMF is chosen for its ability to dissolve the phosphonium salt intermediates[7].
Core Reactivity: The Sₙ1 vs. Sₙ2 Dichotomy
The central theme governing the reactivity of cyclopropylmethyl halides is the competition between Sₙ1 and Sₙ2 pathways. This is especially pronounced for 1-(Bromomethyl)-1-chlorocyclopropane due to the high strain of the cyclopropane ring.
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Sₙ2 Pathway (Favored): In the presence of a strong, non-bulky nucleophile and a polar aprotic solvent (e.g., DMSO, DMF, acetone), a direct backside attack on the bromomethyl carbon is the desired pathway. This reaction proceeds with inversion of configuration and preserves the cyclopropane ring structure. Given that bromide is a superior leaving group to chloride, nucleophilic substitution will occur exclusively at the bromomethyl position.
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Sₙ1 Pathway (Disfavored & Problematic): Conditions that favor carbocation formation (polar protic solvents, weak nucleophiles, high temperatures) will lead to the dissociation of the bromide leaving group. The resulting primary cyclopropylmethyl carbocation is notoriously unstable and prone to rapid, irreversible rearrangement to the less-strained cyclobutyl or homoallyl cations[9]. This process, often referred to as a Cloke-Wilson rearrangement, results in a mixture of undesired products[10]. The presence of the electron-withdrawing chlorine atom at the C1 position would further destabilize the adjacent carbocation, making the Sₙ1 pathway even less favorable than in the case of (bromomethyl)cyclopropane.
Caption: Competing Sₙ2 and Sₙ1 pathways for 1-(Bromomethyl)-1-chlorocyclopropane.
General Protocol for Nucleophilic Substitution (Sₙ2)
This protocol provides a self-validating framework for reacting 1-(Bromomethyl)-1-chlorocyclopropane with a nucleophile while minimizing rearrangement byproducts.
Step-by-Step Methodology:
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Nucleophile Preparation: In a suitable reaction vessel, dissolve or suspend the chosen nucleophile (e.g., sodium azide, potassium cyanide, a deprotonated amine) (1.0-1.2 eq) in a polar aprotic solvent like DMF or DMSO. If the nucleophile is generated in situ with a base, ensure the base is strong enough to deprotonate the nucleophile but not so strong as to promote elimination.
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Substrate Addition: Cool the nucleophile solution to 0°C or room temperature, depending on the nucleophile's reactivity. Add 1-(Bromomethyl)-1-chlorocyclopropane (1.0 eq) dropwise.
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Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50°C). The progress should be monitored by TLC or GC-MS to check for the consumption of the starting material and the formation of a single major product. The absence of multiple new spots is a key indicator that rearrangement is being avoided.
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Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
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Purification: Wash, dry, and concentrate the organic extracts. Purify the product via column chromatography or distillation. The purity and structure should be confirmed by NMR and MS analysis.
Part 3: Applications in Drug Discovery and Organic Synthesis
The primary application of 1-(Bromomethyl)-1-chlorocyclopropane is as a specialized electrophilic building block for introducing the 1-chloro-cyclopropylmethyl moiety into target molecules. This group is of significant interest to medicinal chemists for several reasons:
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Metabolic Blocking: The quaternary, chlorine-bearing carbon is sterically hindered and electronically deactivated, making it a potential site for blocking metabolic oxidation.
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Conformational Constraint: The rigid cyclopropane ring can lock a substituent into a specific orientation, which can be crucial for optimizing interactions with a biological target.
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Modulation of Physicochemical Properties: The introduction of the chloro-cyclopropylmethyl group can fine-tune properties like lipophilicity (pKa) and polarity, impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This workflow outlines the use of 1-(Bromomethyl)-1-chlorocyclopropane in the N-alkylation of a heterocyclic amine, a common transformation in pharmaceutical synthesis[1].
Caption: Workflow for N-alkylation using 1-(Bromomethyl)-1-chlorocyclopropane.
Conclusion
1-(Bromomethyl)-1-chlorocyclopropane represents a highly specialized yet potentially valuable synthetic intermediate. While direct experimental data remains scarce, a thorough understanding of the principles governing the reactivity of cyclopropylmethyl halides allows for a robust and predictive framework for its use. The key to unlocking its potential lies in carefully controlled reaction conditions that favor Sₙ2 pathways, thereby preserving the integrity of the strained cyclopropane ring. For medicinal chemists, this reagent offers a novel tool to introduce a metabolically robust and conformationally constrained pharmacophore. As synthetic methodologies continue to advance, the application of such unique building blocks will undoubtedly play an increasingly important role in the design of next-generation therapeutics.
References
- Wu, H., & Hynes, J., Jr. (2010).
-
PubChemLite. (n.d.). 1-(bromomethyl)-1-chlorocyclopropane (C4H6BrCl). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (Bromomethyl)cyclopropane: A Versatile Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopropane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromocyclopropane. Retrieved from [Link]
-
PharmaCompass. (n.d.). (Bromomethyl)cyclopropane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-1-chloro-2-methylcyclopropane. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organocatalytic Cloke-Wilson Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
NIST. (n.d.). Cyclopropane, (bromomethyl)-. Retrieved from [Link]
-
PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Organic Process Research & Development. (2014). Application of Cyclopropane in Drug Discovery. 18(11), 1527-1534.
- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
-
Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 1-(bromomethyl)-1-chlorocyclopropane (C4H6BrCl) [pubchemlite.lcsb.uni.lu]
- 3. 1-Bromo-1-chloro-2-methylcyclopropane | C4H6BrCl | CID 18684613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Bromomethyl)cyclopropane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 7. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 8. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-chemistry.org [organic-chemistry.org]
